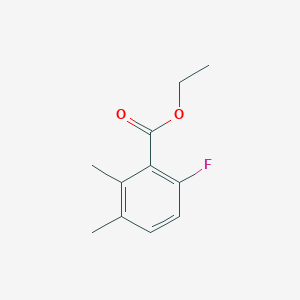

Ethyl 6-fluoro-2,3-dimethylbenzoate

Beschreibung

Ethyl 6-fluoro-2,3-dimethylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with fluorine at the 6-position and methyl groups at the 2- and 3-positions. Its molecular formula is C₁₁H₁₃FO₂, with a molecular weight of 196.22 g/mol. This compound is typically synthesized via Grignard reactions, as demonstrated in one protocol where methylmagnesium bromide reacts with 6-fluoro-2,3-dimethylbenzaldehyde in tetrahydrofuran (THF), followed by quenching with ammonium chloride and extraction with ethyl acetate . The ester’s structure combines electron-withdrawing fluorine and electron-donating methyl groups, influencing its reactivity and physical properties.

Eigenschaften

Molekularformel |

C11H13FO2 |

|---|---|

Molekulargewicht |

196.22 g/mol |

IUPAC-Name |

ethyl 6-fluoro-2,3-dimethylbenzoate |

InChI |

InChI=1S/C11H13FO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |

InChI-Schlüssel |

RFMGFVWSOJBSGE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C=CC(=C1C)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2,3-dimethylbenzoate typically involves the esterification of 6-fluoro-2,3-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-fluoro-2,3-dimethylbenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-fluoro-2,3-dimethylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 6-fluoro-2,3-dimethylbenzoic acid.

Reduction: 6-fluoro-2,3-dimethylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-fluoro-2,3-dimethylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 6-fluoro-2,3-dimethylbenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Ethyl 6-fluoro-2,3-dimethylbenzoate and Analogues

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The fluorine in Ethyl 6-fluoro-2,3-dimethylbenzoate deactivates the aromatic ring, directing electrophiles to positions ortho/para to itself. However, the adjacent methyl groups (electron-donating) partially counteract this effect, creating a balance between activation and deactivation .

- In contrast, Ethyl 2,3,6-trifluorobenzoate’s three fluorine atoms create a highly electron-deficient ring, making it prone to nucleophilic aromatic substitution but less reactive toward electrophiles .

Halogen Differences :

- Steric Effects: The two methyl groups in Ethyl 6-fluoro-2,3-dimethylbenzoate introduce significant steric hindrance, reducing accessibility to the ester group for nucleophilic attack. This is less pronounced in Ethyl 3-chloro-2-methylbenzoate, which has only one methyl group .

Research Findings and Trends

- Synthetic Methods : Grignard reactions (as in ) are critical for introducing methyl groups in fluorinated benzoates. Fluorination often requires specialized reagents (e.g., Selectfluor), while chlorination may employ Cl₂ or SOCl₂ .

Biologische Aktivität

Ethyl 6-fluoro-2,3-dimethylbenzoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Ethyl 6-fluoro-2,3-dimethylbenzoate is an aromatic ester characterized by the presence of a fluoro substituent and two methyl groups on the benzene ring. Its chemical structure can be represented as follows:

This compound is part of a larger class of benzoate esters that are known for their diverse biological activities.

The biological activity of ethyl 6-fluoro-2,3-dimethylbenzoate is primarily attributed to its ability to interact with various biomolecules. The ester functional group allows for hydrolysis, leading to the release of the corresponding acid, which may exert biological effects. The fluoro group can enhance the compound's binding affinity to specific enzymes or receptors due to its electronegative nature.

Antimicrobial Properties

Research has indicated that ethyl 6-fluoro-2,3-dimethylbenzoate exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that ethyl 6-fluoro-2,3-dimethylbenzoate induces apoptosis in human breast cancer cells (MCF-7). The IC50 values are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of ethyl 6-fluoro-2,3-dimethylbenzoate against multi-drug resistant strains of bacteria. Results showed significant inhibition rates compared to standard antibiotics, suggesting its potential as an alternative treatment option .

- Cancer Cell Study : Another research article focused on the compound’s effects on apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with ethyl 6-fluoro-2,3-dimethylbenzoate resulted in G1 phase arrest and increased early apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.